2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
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Overview
Description
Scientific Research Applications
Benzylpiperazine Derivatives and Related Compounds in Therapeutics
Benzylpiperazine derivatives and similar structures have been investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. These compounds are part of a broader class known as privileged scaffolds, which are chemical structures frequently found in drug molecules with a wide range of therapeutic applications. For example, tetrahydroisoquinolines, which share structural similarities with the compound , have been studied for their anticancer properties and as potential treatments for infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Mechanisms of Action and Therapeutic Potential
The mechanisms of action of these compounds are diverse, targeting various biological pathways and receptors. For instance, some derivatives act as NMDA receptor antagonists, showing potential in treating central nervous system diseases (Liu et al., 2020). These findings underscore the importance of the chemical backbone present in 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide for designing drugs aimed at treating neurological disorders.
Application in Neurodegeneration
Complex I inhibitors, similar in function to some benzylpiperazine derivatives, are of particular interest in neurodegenerative disease research. Compounds like MPP+ and related structures have been studied for their ability to induce neurodegeneration, offering a model for Parkinson's disease research and potential therapeutic targets (Kotake & Ohta, 2003).
Antimicrobial and Plant Defence Metabolites
Benzoxazinoids, related to the benzylisoquinoline family, demonstrate antimicrobial activity and play a role in plant defense. These compounds, while not directly linked to 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide, illustrate the potential of structurally related molecules in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-15-21(19-9-5-6-10-20(19)24-17)25-22(28)23(29)27-13-11-26(12-14-27)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXBCDLNLFQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide |
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